1-Naphthalenesulfonic acid, methyl ester
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Overview
Description
1-Naphthalenesulfonic acid, methyl ester is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonic acid group and a methyl ester group. This compound is commonly used in various industrial applications, particularly in the synthesis of dyes and pigments .
Preparation Methods
The synthesis of 1-naphthalenesulfonic acid, methyl ester typically involves the esterification of 1-naphthalenesulfonic acid with methanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
C10H7SO3H+CH3OH→C11H10O3S+H2O
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene-1,5-disulfonic acid under strong oxidizing conditions.
Reduction: Reduction of the sulfonic acid group can yield 1-naphthalenethiol.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as hydroxyl groups, to form 1-naphthol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like triphenylphosphine, and nucleophiles for substitution reactions .
Scientific Research Applications
1-Naphthalenesulfonic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Mechanism of Action
The mechanism of action of 1-naphthalenesulfonic acid, methyl ester involves its interaction with molecular targets through its sulfonic acid and ester functional groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic and biochemical reactions. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, thereby influencing their chemical properties .
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, methyl ester can be compared with other similar compounds, such as:
Naphthalene-2-sulfonic acid: This compound has the sulfonic acid group at the 2-position, making it more stable than the 1-isomer.
1-Naphthalenesulfonic acid: The parent compound without the ester group, which has different solubility and reactivity properties.
1-Naphthalenethiol: A reduced form of this compound, with a thiol group instead of the sulfonic acid group
These comparisons highlight the unique properties of this compound, such as its reactivity and solubility, which make it suitable for specific applications in various fields.
Properties
CAS No. |
5138-52-3 |
---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
methyl naphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChI Key |
QUFIXTQDTDCCLJ-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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